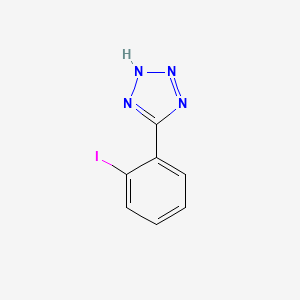

5-(2-Iodophenyl)-1H-tetrazole

Description

The exact mass of the compound 5-(2-Iodophenyl)-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Iodophenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Iodophenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-iodophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISBCDUUTDMGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454765 | |

| Record name | 5-(2-Iodophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-40-9 | |

| Record name | 5-(2-Iodophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Iodophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Iodophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

5-(2-Iodophenyl)-1H-tetrazole is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of the tetrazole scaffold, it is recognized as a bioisostere for the carboxylic acid group, a feature commonly exploited in drug design to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(2-Iodophenyl)-1H-tetrazole, detailed experimental protocols for its synthesis and characterization based on established methods for analogous compounds, and a discussion of its potential biological significance. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, this guide combines information from commercial suppliers with extrapolated data from closely related halogenated phenyltetrazoles to offer a robust resource for researchers.

Introduction

Tetrazole derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of applications, ranging from pharmaceuticals to energetic materials.[3] Their utility in medicinal chemistry is often attributed to the tetrazole ring's ability to act as a metabolically stable substitute for a carboxylic acid moiety.[2] The introduction of a halogen atom, such as iodine, onto the phenyl ring can further modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses specifically on the 2-iodo isomer, providing a foundational understanding for its further investigation and application.

Physicochemical Properties

Specific experimental data for 5-(2-Iodophenyl)-1H-tetrazole is not extensively reported in the scientific literature. The following tables summarize the basic molecular information available from chemical suppliers and provide predicted values for key physicochemical parameters based on computational models and data from analogous compounds.

Table 1: General Molecular Properties

| Property | Value | Source |

| IUPAC Name | 5-(2-Iodophenyl)-1H-tetrazole | N/A |

| CAS Number | 73096-40-9 | [4][5][6][7] |

| Molecular Formula | C₇H₅IN₄ | [4][5][6][7] |

| Molecular Weight | 272.05 g/mol | [4][5][6] |

| Purity | ≥98% | [4] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes and Comparison to Analogs |

| Melting Point (°C) | 170-190 | The melting point of the analogous 5-(2-chlorophenyl)-1H-tetrazole is 180-181°C, and for 5-(2-bromophenyl)-1H-tetrazole it is 178-179°C.[8] It is expected that the 2-iodo derivative will have a similar melting point. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | Halogenated organic compounds tend to have low water solubility which decreases with increasing atomic weight of the halogen.[1] |

| pKa | ~4.0 - 5.0 | The tetrazole ring imparts acidic properties. The pKa is expected to be in a similar range to other 5-phenyltetrazoles. |

| LogP | 2.0 - 2.5 | The presence of the iodine atom is expected to increase the lipophilicity compared to non-halogenated analogs. |

Synthesis and Characterization

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[8][9][10][11]

Synthesis Workflow

The general workflow for the synthesis of 5-(2-Iodophenyl)-1H-tetrazole from 2-iodobenzonitrile is depicted below.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the synthesis of halogenated 5-phenyl-1H-tetrazoles.[3][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzonitrile (1 equivalent), sodium azide (NaN₃, 2-3 equivalents), and a suitable catalyst (e.g., zinc chloride or silica sulfuric acid, 0.1-0.2 equivalents).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

-

Acidification: Acidify the aqueous mixture to a pH of ~2 using a dilute solution of hydrochloric acid (HCl). This will protonate the tetrazole ring and cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5-(2-Iodophenyl)-1H-tetrazole.

Experimental Protocol: Characterization

The synthesized compound should be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show characteristic signals for the aromatic protons. The proton on the tetrazole ring often appears as a broad singlet at a downfield chemical shift (>15 ppm).

-

¹³C NMR: The spectrum should display signals for the carbon atoms of the phenyl ring and the carbon atom of the tetrazole ring (typically around 150-160 ppm).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the spectrum using a KBr pellet or as a thin film. Expected characteristic peaks include N-H stretching (broad, ~3000-3400 cm⁻¹), C=N and N=N stretching of the tetrazole ring (~1400-1600 cm⁻¹), and C-I stretching (~500-600 cm⁻¹).[12]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method. The mass spectrum should show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the calculated molecular weight.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 5-(2-Iodophenyl)-1H-tetrazole, the broader class of tetrazole-containing compounds has been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[13][14][15][16][17] One common mechanism of action for anticancer agents is the inhibition of signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT pathway.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a tetrazole-containing compound inhibits the PI3K/AKT signaling pathway, a common target in cancer therapy.

Conclusion

5-(2-Iodophenyl)-1H-tetrazole represents a molecule of interest for which specific, publicly available experimental data is limited. This guide has consolidated the available information and provided a framework for its synthesis and characterization based on well-established chemical principles and protocols for analogous compounds. The predicted physicochemical properties suggest it is a lipophilic, acidic compound with potential for further investigation in medicinal chemistry. Future research should focus on the experimental determination of its properties and the evaluation of its biological activities to fully elucidate its potential.

References

- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. scielo.org.za [scielo.org.za]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. pschemicals.com [pschemicals.com]

- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. scielo.br [scielo.br]

- 11. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(2-Halophenyl)-1H-tetrazoles

Disclaimer: As of the latest literature review, a detailed, publicly available crystal structure analysis for 5-(2-Iodophenyl)-1H-tetrazole could not be located. This guide will, therefore, provide a comprehensive overview of the methodologies and expected structural features of this class of compounds by focusing on a closely related analogue, 5-(2-chlorophenyl)-1H-tetrazole, and other relevant halogenated phenyl-tetrazole derivatives. The principles and techniques described herein are directly applicable to the analysis of the iodo-substituted compound should its crystal structure be determined in the future.

Introduction

5-Substituted-1H-tetrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their ability to act as bioisosteres for carboxylic acids has led to their incorporation into numerous drug candidates. The substitution pattern on the phenyl ring, particularly with halogens, can profoundly influence the compound's physicochemical properties, including its crystal packing, intermolecular interactions, and ultimately, its biological activity. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials.

This technical guide provides a detailed overview of the crystal structure analysis of 5-(2-halophenyl)-1H-tetrazoles, with a specific focus on the methodologies and data interpretation relevant to researchers, scientists, and drug development professionals.

Experimental Protocols

The determination of the crystal structure of a 5-(2-halophenyl)-1H-tetrazole involves two primary stages: the synthesis of high-quality single crystals and their analysis by X-ray diffraction.

Synthesis and Crystallization of 5-(2-Halophenyl)-1H-tetrazoles

A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

General Synthetic Protocol:

-

Reaction Setup: To a solution of the appropriately substituted benzonitrile (e.g., 2-iodobenzonitrile) in a suitable solvent such as dimethylformamide (DMF), sodium azide is added, often in the presence of a catalyst.

-

Catalysis: While the reaction can proceed without a catalyst, the use of Lewis acids like zinc chloride or heterogeneous catalysts such as silica sulfuric acid can improve yields and reaction times.[1]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.

-

Workup: After cooling, the reaction mixture is acidified, leading to the precipitation of the 5-substituted-1H-tetrazole product.

-

Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane). Slow evaporation of the solvent is a common technique to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Data Presentation: Crystallographic Data for a Representative 5-(2-Halophenyl)-1H-tetrazole

The following tables summarize typical crystallographic data that would be obtained for a 5-(2-halophenyl)-1H-tetrazole, using known data for analogous structures as a reference.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Representative Value |

| Empirical formula | C₇H₅ClN₄ |

| Formula weight | 180.59 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.0 - 9.0 Å |

| b | 10.0 - 12.0 Å |

| c | 7.0 - 8.0 Å |

| α | 90° |

| β | 95 - 105° |

| γ | 90° |

| Volume | 600 - 700 ų |

| Z | 4 |

| Density (calculated) | 1.6 - 1.7 g/cm³ |

| Absorption coefficient | 0.5 - 0.6 mm⁻¹ |

| F(000) | 368 |

| Data collection | |

| Reflections collected | > 3000 |

| Independent reflections | > 1200 [R(int) = ~0.03] |

| Refinement | |

| Goodness-of-fit on F² | ~1.05 |

| Final R indices [I>2σ(I)] | R₁ = ~0.04, wR₂ = ~0.10 |

| R indices (all data) | R₁ = ~0.05, wR₂ = ~0.11 |

Table 2: Selected Bond Lengths (Å)

| Bond | Expected Length |

| C(1)-N(1) | 1.33 - 1.35 |

| N(1)-N(2) | 1.36 - 1.38 |

| N(2)-N(3) | 1.29 - 1.31 |

| N(3)-N(4) | 1.36 - 1.38 |

| N(4)-C(1) | 1.33 - 1.35 |

| C(1)-C(2) | 1.46 - 1.48 |

| C(2)-Cl(1) | 1.73 - 1.75 |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle/Torsion | Expected Value |

| Bond Angles | |

| N(4)-C(1)-N(1) | 108 - 110 |

| N(1)-N(2)-N(3) | 106 - 108 |

| N(2)-N(3)-N(4) | 109 - 111 |

| C(1)-N(4)-N(3) | 106 - 108 |

| C(1)-N(1)-N(2) | 109 - 111 |

| Torsion Angle | |

| N(4)-C(1)-C(2)-C(3) | 40 - 60 |

Molecular and Crystal Structure Analysis

The crystal structure of 5-(2-halophenyl)-1H-tetrazoles reveals important insights into their molecular conformation and intermolecular interactions.

Molecular Conformation

A key feature of these structures is the dihedral angle between the tetrazole ring and the phenyl ring. Due to steric hindrance from the ortho-halogen substituent, the two rings are typically not coplanar. The expected torsion angle between the rings is in the range of 40-60°. This non-planar conformation can have significant implications for the molecule's interaction with biological targets.

Intermolecular Interactions and Crystal Packing

The crystal packing of 5-(2-halophenyl)-1H-tetrazoles is generally governed by a combination of hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: The N-H proton of the tetrazole ring readily participates in hydrogen bonding with a nitrogen atom of an adjacent tetrazole ring, often forming centrosymmetric dimers or one-dimensional chains.

-

π-π Stacking: The aromatic phenyl and tetrazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

Halogen Bonding: Depending on the nature of the halogen and the crystal packing, halogen bonding interactions may also be observed.

Conclusion

The crystal structure analysis of 5-(2-halophenyl)-1H-tetrazoles provides invaluable information for understanding their solid-state properties and for guiding the design of new molecules with desired functionalities. While the specific crystallographic data for 5-(2-Iodophenyl)-1H-tetrazole remains to be reported, the analysis of closely related analogues offers a robust framework for predicting its structural characteristics. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. Future work should focus on obtaining single crystals of 5-(2-Iodophenyl)-1H-tetrazole to provide a definitive and comparative analysis within the 5-(2-halophenyl)-1H-tetrazole series.

References

Tautomerism in 5-(2-Iodophenyl)-1H-tetrazole: An In-depth Technical Guide

Abstract

5-substituted-1H-tetrazoles are a cornerstone in medicinal chemistry, frequently employed as bioisosteric replacements for carboxylic acids. Their biological activity and physicochemical properties are intrinsically linked to the tautomeric equilibrium of the tetrazole ring. This technical guide provides a comprehensive examination of the tautomerism in 5-(2-Iodophenyl)-1H-tetrazole, a compound of interest in drug design. We delve into the structural characteristics of its primary tautomers, the experimental techniques used for their identification, and the computational methods that predict their relative stabilities. This document synthesizes available data on related 5-aryl tetrazoles to build a predictive framework for the title compound, offering detailed experimental protocols and computational workflows to guide further research.

Introduction to Tetrazole Tautomerism

Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom.[1][2] When the tetrazole ring is substituted at the 5-position and retains a proton on a nitrogen atom, it can exist in different tautomeric forms. For 5-substituted-1H-tetrazoles, two principal tautomers are significant: the 1H- and 2H-tautomers.[3][4] A third, the 5H-tautomer, is generally considered unstable due to its higher energy and has not been experimentally observed.[5][6]

The position of the annular proton defines the tautomer, which in turn influences the molecule's electronic distribution, polarity, hydrogen bonding capability, and ultimately its interaction with biological targets. The equilibrium between the 1H and 2H forms is dynamic and highly sensitive to several factors:

-

Physical State: In the gas phase, the less polar 2H-tautomer is often predominant.[7]

-

Solvent Polarity: In polar solvents, the more polar 1H-tautomer is typically favored.[7] In nonpolar solvents, the equilibrium can shift towards the 2H form.[7]

-

Solid State: In the crystalline form, 5-substituted tetrazoles almost exclusively exist as the 1H-tautomer, stabilized by intermolecular hydrogen bonding.[7]

-

Substituent Effects: The electronic nature of the substituent at the C5 position can influence the relative stability of the tautomers.

Understanding and controlling this tautomeric equilibrium is critical in drug development, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles.[7]

The Tautomers of 5-(2-Iodophenyl)-1H-tetrazole

The two key prototropic tautomers of 5-(2-Iodophenyl)-1H-tetrazole are the 1H- and 2H-isomers, which exist in equilibrium. The 2-iodophenyl substituent is expected to exert steric and electronic effects that may influence this balance.

Caption: Prototropic equilibrium between the 1H and 2H tautomers of 5-(2-Iodophenyl)-1H-tetrazole.

Computational Analysis of Tautomer Stability

High-level ab initio calculations on unsubstituted tetrazole show the 2H-tautomer to be more stable than the 1H-tautomer by approximately 2.07 kcal/mol in the gas phase.[6][10] This preference for the less polar 2H-isomer is a common feature in the gas phase.[7] However, the introduction of a substituent and the presence of a solvent can alter this balance.

Computational Workflow

A typical workflow for the computational analysis of tautomerism involves several key steps, from initial structure generation to the final energy comparison.

Caption: A generalized workflow for the computational analysis of tetrazole tautomer stability.

Predicted Stability for 5-(2-Iodophenyl)-1H-tetrazole

Based on established trends, the following is predicted:

-

Gas Phase: The 2H-tautomer is likely to be the more stable form.

-

Solution: The relative stability will be highly dependent on the solvent. In nonpolar solvents, the 2H-tautomer may still be favored, while in polar protic and aprotic solvents (e.g., water, DMSO, methanol), the 1H-tautomer is expected to be the dominant species due to more favorable solvation of its larger dipole moment.[7]

Experimental Determination of Tautomeric Forms

Several analytical techniques are employed to identify and quantify tetrazole tautomers. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy for solutions and X-ray crystallography for the solid state provides the most definitive characterization.

Caption: Experimental workflow for the synthesis and tautomeric analysis of 5-substituted tetrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for studying tautomeric equilibria in solution.[2] The chemical shifts of the tetrazole ring atoms and the N-H proton are sensitive to the tautomeric form. While specific NMR data for 5-(2-iodophenyl)-1H-tetrazole is scarce, data from related compounds like 5-phenyl-1H-tetrazole in DMSO-d6 show characteristic signals that can be used for assignment.[11][12] A broad signal for the acidic N-H proton is often observed at a very low field, sometimes around 16-17 ppm, in DMSO-d6.[11]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified 5-(2-Iodophenyl)-1H-tetrazole in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, CD3OD) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the specific solvent.

-

Data Acquisition:

-

Record a standard 1D ¹H NMR spectrum.

-

Record a 1D ¹³C NMR spectrum (with proton decoupling).

-

(Optional) Perform 2D experiments like HSQC and HMBC to aid in the assignment of carbon signals, particularly the C5 of the tetrazole ring.

-

(Optional) If instrument capabilities allow, ¹⁵N NMR can provide direct evidence of the proton's location, but it requires ¹⁵N-labeled samples or very long acquisition times.

-

-

Data Analysis: Compare the observed chemical shifts with literature values for known 1H- and 2H-substituted tetrazoles to assign the dominant tautomeric form. The presence of two sets of signals would indicate a slow equilibrium on the NMR timescale.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state by precisely locating all atoms, including the hydrogen on the tetrazole ring.[13] For virtually all 5-substituted-1H-tetrazoles studied, the 1H-tautomer is observed in the crystal lattice, often forming hydrogen-bonded dimers or chains.[7][14]

Experimental Protocol: X-Ray Crystallography

-

Crystallization: Grow single crystals of 5-(2-Iodophenyl)-1H-tetrazole suitable for diffraction. This is often the most challenging step.[13] A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/petroleum ether, ethanol, or DMF/water).[14]

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion.

-

Use a diffractometer equipped with a Mo Kα or Cu Kα X-ray source to collect diffraction data over a range of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of heavier atoms (like iodine).

-

Refine the structural model against the experimental data. Difference Fourier maps should reveal the positions of all atoms, including the key hydrogen atom on the tetrazole ring, confirming the tautomeric form.

-

Quantitative Data Summary

While quantitative data for 5-(2-Iodophenyl)-1H-tetrazole is not available, the following table summarizes relevant data for the parent 5-phenyltetrazole to serve as a baseline for comparison. The ortho-iodo substituent is an electron-withdrawing group, which would be expected to slightly increase the acidity (lower the pKa) compared to 5-phenyltetrazole.

| Parameter | Compound | Value | Conditions | Reference |

| Melting Point | 5-Phenyl-1H-tetrazole | 215–217 °C | Solid | [11][12] |

| pKa | 5-Phenyl-1H-tetrazole | ~4.3 (Predicted) | Aqueous | [15] |

| ¹H NMR (N-H) | 5-Phenyl-1H-tetrazole | ~16.9 ppm (br s) | DMSO-d₆ | [11] |

| ¹³C NMR (C5) | 5-Phenyl-1H-tetrazole | ~155.3 ppm | DMSO-d₆ | [12] |

| Relative Energy (ΔE) | Tetrazole (unsubstituted) | 2H is more stable by 2.07 kcal/mol | Gas Phase (CCSD(T)/CBS) | [6][10] |

Conclusion

The tautomerism of 5-(2-Iodophenyl)-1H-tetrazole is governed by a dynamic equilibrium between the 1H and 2H forms. Based on extensive studies of related 5-aryl tetrazoles, a clear predictive model emerges. In the solid state, the 1H-tautomer is expected to be the exclusive form, stabilized by strong intermolecular hydrogen bonds. In solution, a solvent-dependent equilibrium exists, with the more polar 1H-tautomer dominating in polar solvents like DMSO and water, while the less polar 2H-tautomer may become more populated in nonpolar environments or in the gas phase. For professionals in drug development, it is crucial to recognize that the biological environment is aqueous and polar; therefore, the 1H-tautomer is the most pharmacologically relevant species to consider for structure-activity relationship (SAR) studies and computational modeling of receptor interactions. The experimental and computational protocols detailed in this guide provide a robust framework for the definitive characterization of this, and other, novel 5-substituted tetrazole derivatives.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.net [ijsr.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: focal-point analysis and ab initio limit. | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. growingscience.com [growingscience.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-(4-Ethoxybenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Phenyltetrazole CAS#: 18039-42-4 [m.chemicalbook.com]

Spectroscopic and Analytical Profile of 5-(2-Iodophenyl)-1H-tetrazole: A Technical Guide

For Research Use Only.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(2-Iodophenyl)-1H-tetrazole, tailored for researchers, scientists, and professionals in the field of drug development. This document compiles available data and provides detailed experimental protocols for the characterization of this molecule.

Compound Information

5-(2-Iodophenyl)-1H-tetrazole is a substituted aromatic tetrazole. The tetrazole moiety is a well-known bioisostere for carboxylic acids, making this class of compounds valuable in medicinal chemistry. The presence of an iodine atom on the phenyl ring offers a potential site for further chemical modification, such as cross-coupling reactions.

| Property | Value |

| CAS Number | 73096-40-9[1][2][3][4] |

| Molecular Formula | C₇H₅IN₄[1][3][4] |

| Molecular Weight | 272.05 g/mol [1][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the tetrazole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the tetrazole ring and the iodine atom.

| Predicted ¹H NMR Data (DMSO-d₆, 500 MHz) | |

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| ~16.9 (broad singlet) | 1H, N-H |

| ~7.9 (doublet of doublets) | 1H, Ar-H |

| ~7.7 (doublet of doublets) | 1H, Ar-H |

| ~7.6 (triplet of doublets) | 1H, Ar-H |

| ~7.5 (triplet of doublets) | 1H, Ar-H |

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the tetrazole ring. The carbon attached to the iodine atom will show a characteristic chemical shift.

| Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz) |

| Chemical Shift (δ) ppm |

| ~155 |

| ~134 |

| ~133 |

| ~132 |

| ~128 |

| ~126 |

| ~95 (C-I) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=N bonds of the tetrazole ring, as well as the aromatic C-H and C=C bonds.

| Predicted IR Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 - 3200 | N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 1610 - 1580 | C=N stretching (tetrazole ring) |

| 1500 - 1400 | Aromatic C=C stretching |

| 1100 - 900 | Tetrazole ring vibrations |

| 760 - 740 | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

| Predicted Mass Spectrometry Data | |

| Ionization Mode | m/z |

| ESI- | [M-H]⁻ at 270.95 |

| ESI+ | [M+H]⁺ at 272.96 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard procedures for the characterization of substituted tetrazoles.[6][7][8]

NMR Spectroscopy

-

Instrumentation: A Bruker Avance spectrometer operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR is recommended.

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(2-Iodophenyl)-1H-tetrazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire the spectrum at a temperature of 298 K.

-

Use a spectral width of 16 ppm.

-

Set the number of scans to 16, with a relaxation delay of 1 second.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 240 ppm.

-

Set the number of scans to 1024, with a relaxation delay of 2 seconds.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

IR Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two or similar FT-IR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1 mg of the sample with 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.

-

Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Average 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan with an empty sample holder.

-

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a TOF (Time-of-Flight) or Orbitrap instrument with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Set the mass range to m/z 100-500.

-

Use nitrogen as the nebulizing and drying gas.

-

Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 5-(2-Iodophenyl)-1H-tetrazole.

References

Thermal Properties of 5-(2-Iodophenyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Thermal Behavior

Based on studies of various phenyl-tetrazole derivatives, 5-(2-Iodophenyl)-1H-tetrazole is expected to exhibit a characteristic thermal profile marked by a sharp melting point followed by an exothermic decomposition. The tetrazole ring is known to be thermally sensitive, and its decomposition typically occurs at temperatures between 190°C and 240°C for many phenyl-substituted analogs[1]. The introduction of a bulky and electron-withdrawing iodine atom at the ortho position of the phenyl ring may influence the thermal stability, potentially altering the decomposition onset temperature.

Comparative Thermal Data of Phenyl-Tetrazole Derivatives

To provide a contextual reference for the expected thermal properties of 5-(2-Iodophenyl)-1H-tetrazole, the following table summarizes the decomposition data for several related phenyl-tetrazole compounds.

| Compound | Decomposition Onset (°C) | Mass Loss (%) |

| 1-phenyl-1H-tetrazole | 210 | >50 |

| 1-(4-chlorophenyl)-1H-tetrazole | 245 | 26-30 |

| 1-(4-nitrophenyl)-1H-tetrazole | 280 | >50 |

Data sourced from similar phenyl-tetrazole studies[2].

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal properties of 5-(2-Iodophenyl)-1H-tetrazole requires the application of standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of fusion, as well as the onset temperature and enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 5-(2-Iodophenyl)-1H-tetrazole into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Temperature Range: Typically from ambient temperature to 300°C or higher, to ensure capturing both melting and decomposition events.

-

Heating Rate: A linear heating rate of 5-10 °C/min is recommended[2].

-

Atmosphere: An inert atmosphere, such as nitrogen, should be maintained at a constant flow rate to prevent oxidative side reactions.

-

-

Data Analysis: The resulting DSC curve will show endothermic peaks corresponding to melting and exothermic peaks for decomposition. From these peaks, the precise temperatures of these transitions and their associated enthalpy changes can be calculated.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 5-(2-Iodophenyl)-1H-tetrazole into a TGA pan (e.g., alumina)[2].

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Experimental Conditions:

-

Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The derivative of this curve (DTG) helps to identify the temperatures at which the rate of mass loss is maximal.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the complete thermal characterization of 5-(2-Iodophenyl)-1H-tetrazole.

Caption: Experimental workflow for the thermal characterization of 5-(2-Iodophenyl)-1H-tetrazole.

Conclusion

While direct experimental data for 5-(2-Iodophenyl)-1H-tetrazole is pending, a robust analytical approach based on established methodologies for related compounds can be employed. The protocols outlined in this guide for DSC and TGA will enable researchers to thoroughly characterize its thermal properties. The expected thermal behavior, including a distinct melting point followed by exothermic decomposition, can be precisely quantified, providing critical data for its potential applications in drug development and other scientific fields. The comparative data from other phenyl-tetrazoles serves as a valuable benchmark for these future investigations.

References

Probing the Electronic Landscape of 5-(halophenyl)-1H-tetrazoles: A DFT-Focused Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of 5-(halophenyl)-1H-tetrazoles, a class of compounds of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) studies, this document outlines the key electronic properties, computational methodologies, and synthetic routes relevant to these molecules. The quantitative data herein is presented to facilitate comparative analysis and inform rational drug design and materials development.

Core Electronic Structure Insights from DFT

DFT calculations have emerged as a powerful tool to elucidate the electronic characteristics of 5-(halophenyl)-1H-tetrazoles. These studies provide crucial insights into molecular stability, reactivity, and potential biological activity. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), and absolute hardness (η), are pivotal in understanding the molecule's behavior.

A significant study investigated 5-(4-R-phenyl)-1H-tetrazoles where R includes hydrogen and chlorine, using the B3LYP functional with a 6-31G(d,p) basis set. The findings from this research form the basis of the quantitative data presented below.[1]

Data Presentation: Electronic Properties

The following tables summarize the key quantitative electronic properties of 5-phenyl-1H-tetrazole and its chloro-substituted analogue, calculated in both gaseous and aqueous phases to approximate experimental conditions.[1]

Table 1: Frontier Molecular Orbital Energies and Energy Gap [1]

| Compound | Phase | EHOMO (eV) | ELUMO (eV) | ΔE (ELUMO - EHOMO) (eV) |

| 5-phenyl-1H-tetrazole | Gas | -7.21 | -0.82 | 6.39 |

| 5-phenyl-1H-tetrazole | Aqueous | -7.24 | -0.92 | 6.32 |

| 5-(4-chlorophenyl)-1H-tetrazole | Gas | -7.35 | -1.14 | 6.21 |

| 5-(4-chlorophenyl)-1H-tetrazole | Aqueous | -7.37 | -1.22 | 6.15 |

Table 2: Global Reactivity Descriptors [1]

| Compound | Phase | Electronegativity (χ) | Absolute Hardness (η) |

| 5-phenyl-1H-tetrazole | Gas | 4.015 | 3.195 |

| 5-phenyl-1H-tetrazole | Aqueous | 4.08 | 3.16 |

| 5-(4-chlorophenyl)-1H-tetrazole | Gas | 4.245 | 3.105 |

| 5-(4-chlorophenyl)-1H-tetrazole | Aqueous | 4.295 | 3.075 |

These data indicate that the introduction of a chlorine atom at the para position of the phenyl ring lowers both the HOMO and LUMO energy levels.[1] Consequently, 5-(4-chlorophenyl)-1H-tetrazole exhibits a smaller HOMO-LUMO gap, suggesting higher reactivity compared to the unsubstituted phenyl analogue.[1] The higher electronegativity of the chloro-derivative indicates a greater ability to accept electrons.[1]

Methodologies and Protocols

Reproducibility and accuracy are paramount in computational and experimental chemistry. This section details the protocols employed in the synthesis and DFT analysis of 5-(halophenyl)-1H-tetrazoles.

Experimental Protocol: Synthesis of 5-Substituted-1H-tetrazoles

A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and sodium azide.[2][3]

General Procedure: [2]

-

Reaction Setup: To a solution of the corresponding benzonitrile (1 mmol) in dimethyl sulfoxide (DMSO) (2 mL), add sodium azide (1 mmol) and a catalytic amount of cupric sulfate pentahydrate (2 mol%).

-

Reaction Conditions: The reaction mixture is stirred and heated to 140 °C for 1 hour.

-

Workup: After cooling, the reaction mixture is treated with 4M HCl (10 mL) and extracted with ethyl acetate (10 mL).

-

Purification: The organic layer is separated, washed with distilled water, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Further purification can be achieved by recrystallization.

This protocol has been successfully applied to a variety of aryl nitriles, including those with electron-withdrawing groups, to produce the desired tetrazoles in good to excellent yields.[2]

Computational Protocol: DFT Calculations

The electronic structure calculations are typically performed using Gaussian suite of programs or similar quantum chemistry software.

Detailed Methodology: [1]

-

Software: Gaussian 09 or a later version.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) for higher accuracy.[1][4]

-

Geometry Optimization: The molecular geometries are optimized to a local minimum on the potential energy surface without any symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true minima (no imaginary frequencies).

-

Solvation Effects: To simulate a more realistic environment, the polarizable continuum model (PCM) can be employed to account for the solvent effects (e.g., water).[1]

-

Analysis: From the optimized structures, various electronic properties such as HOMO and LUMO energies, Mulliken atomic charges, and molecular electrostatic potential (MEP) are calculated. Global reactivity descriptors are derived from the HOMO and LUMO energies.

Visualization of the DFT Workflow

The logical flow of a typical DFT study on 5-(halophenyl)-1H-tetrazoles is illustrated in the following diagram.

This workflow provides a systematic approach to the computational investigation of the electronic structure of the target molecules, from the initial setup to the final analysis of the results. The iterative nature of geometry optimization and frequency calculation is crucial for obtaining reliable data.

References

Molecular Modeling of 5-(2-Iodophenyl)-1H-tetrazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and computational approaches for the molecular modeling of 5-(2-Iodophenyl)-1H-tetrazole and its interactions. Due to the limited availability of specific research on this particular substituted tetrazole, this document outlines generalized experimental and computational protocols applicable to 5-substituted-1H-tetrazole derivatives, drawing from established research in the field.

Introduction to 5-substituted-1H-tetrazoles

Tetrazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds in medicinal chemistry.[1] They are often considered as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles. The diverse biological activities of 5-substituted-1H-tetrazoles, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug design.[1][2] The 2-iodophenyl substituent introduces a bulky, lipophilic group with a halogen bond donor, which can significantly influence the molecule's interaction with biological targets.

Experimental Protocols: Synthesis and Characterization

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide.[1][3] The following section details a general protocol for the synthesis and characterization of compounds like 5-(2-Iodophenyl)-1H-tetrazole.

General Synthesis of 5-substituted-1H-tetrazoles

A widely used and efficient method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a nitrile with sodium azide, often catalyzed by a Lewis acid.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of the corresponding benzonitrile (e.g., 2-iodobenzonitrile) in a suitable solvent such as dimethylformamide (DMF), add sodium azide.

-

Catalyst Addition: Introduce a catalyst, such as zinc chloride or silica sulfuric acid, to the mixture.[4]

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and quench with an appropriate aqueous solution. The product is then typically precipitated by acidification.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Techniques

The synthesized compounds are characterized using various spectroscopic methods to confirm their structure and purity.

| Technique | Purpose | Typical Observations for 5-substituted-1H-tetrazoles |

| FT-IR Spectroscopy | To identify functional groups. | Characteristic peaks for N-H stretching (broad), C=N stretching, and aromatic C-H stretching. |

| ¹H-NMR Spectroscopy | To determine the number and environment of protons. | Signals corresponding to the aromatic protons of the phenyl ring and a broad singlet for the N-H proton of the tetrazole ring. |

| ¹³C-NMR Spectroscopy | To determine the number and environment of carbon atoms. | Signals for the carbon atoms of the phenyl ring and a characteristic signal for the carbon atom of the tetrazole ring. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the calculated molecular weight of the compound. |

Molecular Modeling Workflow

Molecular modeling is a powerful tool to investigate the interactions of small molecules like 5-(2-Iodophenyl)-1H-tetrazole with biological macromolecules at the atomic level. A typical workflow involves ligand preparation, receptor preparation, molecular docking, and post-docking analysis.

A general workflow for molecular modeling studies.

Ligand Preparation

The 3D structure of 5-(2-Iodophenyl)-1H-tetrazole is prepared for docking. This involves converting the 2D structure to 3D, followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Finally, partial charges are assigned to each atom.

Receptor Preparation

A suitable protein target is selected and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the receptor. A docking grid is generated around the active site of the protein. The prepared ligand is then docked into this grid using a docking program (e.g., AutoDock, Glide). The program samples different conformations and orientations of the ligand and scores them based on a scoring function.

Table of Commonly Used Docking Software

| Software | Scoring Function Principle | Key Features |

| AutoDock | Empirical free energy scoring function | Widely used, open-source, flexible ligand and receptor options. |

| Glide (Schrödinger) | ChemScore-like empirical scoring function | High accuracy, includes post-docking minimization. |

| MOE-Dock | London dG scoring function | Integrated environment for modeling, includes placement and refinement stages. |

Post-Docking Analysis

The resulting docked poses are analyzed to identify the most likely binding mode. This involves examining the scoring functions, clustering of poses, and detailed analysis of the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Advanced Computational Methods

For a more in-depth understanding of the interactions, more advanced computational methods can be employed.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to study the electronic structure of molecules. It can be used to accurately calculate the geometry, electronic properties (such as HOMO-LUMO gap), and vibrational frequencies of 5-(2-Iodophenyl)-1H-tetrazole.

Typical DFT Protocol:

-

Structure Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Property Calculation: Various electronic properties are calculated from the optimized geometry.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For tetrazole derivatives, QSAR models can be developed to predict their toxicity or therapeutic activity based on calculated molecular descriptors.[4][5][6]

References

- 1. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Application of QSAR models for acute toxicity of tetrazole compounds administrated orally and intraperitoneally in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antibacterial and QSAR evaluation of 5-oxo and 5-thio derivatives of 1,4-disubstituted tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Acidity and pKa Determination of 5-phenyl-1H-tetrazoles: A Technical Guide

This guide provides an in-depth analysis of the acidic properties of 5-phenyl-1H-tetrazoles, a class of compounds of significant interest in medicinal chemistry and drug development. Often utilized as bioisosteres for carboxylic acids, a thorough understanding of their acidity, quantified by the pKa value, is crucial for predicting their physiological behavior, solubility, and interaction with biological targets.[1][2][3][4] This document details the experimental and computational methods for pKa determination and explores the influence of substituents on the acidity of the tetrazole ring.

Understanding the Acidity of 5-phenyl-1H-tetrazole

The acidity of the 5-phenyl-1H-tetrazole stems from the proton on the tetrazole ring. The tetrazole group exhibits an acidity comparable to that of carboxylic acids, with a pKa value that allows it to be deprotonated at physiological pH.[1] This acidity is attributed to the high stability of the resulting conjugate base, the tetrazolate anion. The negative charge in the anion is effectively delocalized across the four nitrogen atoms of the aromatic ring, which stabilizes the deprotonated form and facilitates the release of the proton.[1]

The acid dissociation equilibrium is as follows:

Caption: Acid dissociation equilibrium of 5-phenyl-1H-tetrazole.

Quantitative pKa Data

The pKa of 5-phenyl-1H-tetrazole and its analogs is influenced by the electronic effects of substituents on the phenyl ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).[5][6] The following table summarizes available pKa data for the parent compound and provides a comparison with its carboxylic acid isostere, benzoic acid.

| Compound | Substituent (R) | pKa Value | Method of Determination | Reference |

| 5-phenyl-1H-tetrazole | H | 4.50 | Not Specified | [7] |

| 5-phenyl-1H-tetrazole | H | 4.83 | Not Specified | [8] |

| 5-phenyl-1H-tetrazole | H | 4.28 (Predicted) | Computational | [9] |

| Benzoic Acid | N/A | 4.21 | Not Specified | [8] |

Methodologies for pKa Determination

Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies. Several robust methods are employed, with potentiometric titration and spectrophotometry being the most common experimental techniques.

Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic compounds. It involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte while monitoring the pH with a high-precision electrode.

Experimental Protocol:

-

Sample Preparation: A precise amount of the 5-phenyl-1H-tetrazole derivative is dissolved in a suitable solvent, typically purified water or a mixed aqueous-organic solvent system (e.g., water-ethanol, water-DMSO).[10][11] An inert electrolyte (e.g., KNO3) is added to maintain constant ionic strength.[10][11]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments using an automated burette.

-

Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from this curve, often corresponding to the pH at the half-equivalence point. The data can be further analyzed using computational methods and specialized software to derive precise pKa values.

Caption: Experimental workflow for potentiometric pKa determination.

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different, precisely known pH values.

Experimental Protocol:

-

Buffer Preparation: A series of buffer solutions covering a pH range of approximately pKa ± 2 units is prepared.

-

Sample Preparation: A stock solution of the tetrazole derivative is prepared. Aliquots of this stock solution are added to each buffer solution to create a series of samples with constant analyte concentration but varying pH.

-

Spectral Measurement: The UV-Vis absorbance spectrum for each buffered solution is recorded. The wavelength of maximum absorbance difference between the protonated (acidic) and deprotonated (basic) forms is identified.

-

Data Analysis: The absorbance at this chosen wavelength is plotted against the pH of the buffer solutions. The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point of the curve.

In silico methods are increasingly used to predict pKa values, offering a rapid and cost-effective alternative to experimental determination. These methods use quantum mechanical calculations or quantitative structure-property relationship (QSPR) models to estimate the acidity based on the molecule's electronic structure. While predictive, these results are often validated with experimental data.[9]

Influence of Phenyl Ring Substituents

The acidity of 5-phenyl-1H-tetrazole can be fine-tuned by introducing substituents on the phenyl ring. The electronic nature of these substituents alters the stability of the tetrazolate anion, thereby changing the pKa.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens (-F, -Cl) pull electron density away from the tetrazole ring. This inductive and/or resonance effect further delocalizes and stabilizes the negative charge on the conjugate base. A more stable conjugate base leads to a stronger acid, thus lowering the pKa value.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3) or alkoxy (-OCH3) groups donate electron density to the ring system. This effect destabilizes the conjugate base by intensifying the negative charge on the tetrazolate anion. A less stable conjugate base results in a weaker acid and a higher pKa value.

Caption: Impact of substituents on the acidity and pKa of 5-phenyl-1H-tetrazoles.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole) Cobalt Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 5-Phenyl-1H-tetrazole(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 5-(2-Iodophenyl)-1H-tetrazole from 2-iodobenzonitrile: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(2-Iodophenyl)-1H-tetrazole from 2-iodobenzonitrile. The described method is a [3+2] cycloaddition reaction, a common and effective way to form the tetrazole ring from a nitrile precursor and an azide salt.

Introduction

5-substituted-1H-tetrazoles are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The tetrazole ring is metabolically stable and can participate in various interactions with biological targets. The title compound, 5-(2-Iodophenyl)-1H-tetrazole, is a valuable building block in drug discovery, with the iodine atom providing a site for further functionalization through cross-coupling reactions.

The synthesis involves the reaction of 2-iodobenzonitrile with sodium azide, facilitated by a catalyst. Various catalytic systems have been developed for this transformation to improve yields and reaction conditions.[1][2][3] This protocol is based on a well-established method for the synthesis of analogous 5-aryl-1H-tetrazoles.

Reaction Scheme

The synthesis proceeds via a [3+2] cycloaddition of the azide anion to the nitrile group of 2-iodobenzonitrile.

Caption: Chemical reaction for the synthesis of 5-(2-Iodophenyl)-1H-tetrazole.

Experimental Protocol

This protocol is adapted from a general method for the synthesis of 5-substituted 1H-tetrazoles.[1]

Materials and Equipment:

-

2-iodobenzonitrile

-

Sodium azide (NaN₃)

-

Triethylammonium chloride (Et₃N·HCl)

-

Toluene

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirrer hotplate

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-iodobenzonitrile (1.0 eq), sodium azide (1.3 eq), and triethylammonium chloride (1.3 eq).

-

Solvent Addition: Add toluene as the solvent.

-

Reaction: Heat the mixture to 85-95°C and stir for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and stir.

-

Extraction: Separate the aqueous layer and extract it with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Characterize the purified 5-(2-Iodophenyl)-1H-tetrazole by determining its melting point and recording its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 5-(2-Iodophenyl)-1H-tetrazole. The yield is based on analogous reactions reported in the literature.[4]

| Parameter | Value |

| Reactants | |

| 2-iodobenzonitrile | 1.0 eq |

| Sodium azide | 1.3 eq |

| Triethylammonium chloride | 1.3 eq |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | 85-95°C |

| Reaction Time | 8-12 hours |

| Product Information | |

| Product | 5-(2-Iodophenyl)-1H-tetrazole |

| Expected Yield | 80-90% |

| Appearance | White to off-white solid |

| Characterization Data | |

| Melting Point | To be determined |

| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons and NH proton |

| ¹³C NMR (DMSO-d₆) | Expected signals for aromatic carbons and tetrazole carbon |

| IR (KBr, cm⁻¹) | Expected peaks for N-H, C=N, and C-I bonds |

| Mass Spectrum (ESI-MS) | m/z corresponding to [M-H]⁻ |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-(2-Iodophenyl)-1H-tetrazole.

Caption: Experimental workflow for the synthesis of 5-(2-Iodophenyl)-1H-tetrazole.

Safety Precautions

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Toluene is a flammable and volatile organic solvent. Work in a well-ventilated area and away from ignition sources.

By following this detailed protocol, researchers can effectively synthesize 5-(2-Iodophenyl)-1H-tetrazole for use in various research and drug development applications.

References

- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.org.za [scielo.org.za]

- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 4. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 5-(2-Iodophenyl)-1H-tetrazole via [3+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with extensive applications in medicinal chemistry and drug development. Their ability to act as bioisosteres for carboxylic acids enhances metabolic stability and other pharmacokinetic properties of drug candidates. The [3+2] cycloaddition reaction between a nitrile and an azide source is a fundamental and efficient method for constructing the tetrazole core. This document provides detailed application notes and experimental protocols for the synthesis of 5-(2-Iodophenyl)-1H-tetrazole, a valuable building block in pharmaceutical research.

Reaction Principle

The synthesis of 5-(2-Iodophenyl)-1H-tetrazole is achieved through a [3+2] cycloaddition reaction between 2-iodobenzonitrile and an azide source, typically sodium azide. This reaction is often facilitated by a catalyst to increase the reaction rate and yield. The general mechanism involves the activation of the nitrile by the catalyst, followed by the nucleophilic attack of the azide ion and subsequent cyclization to form the stable aromatic tetrazole ring.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of 5-(2-Iodophenyl)-1H-tetrazole based on established procedures for analogous halogenated phenyl-tetrazoles.[1][2]

Materials:

-

2-Iodobenzonitrile

-

Sodium Azide (NaN₃)

-

Silica Sulfuric Acid (SSA) or other suitable Lewis acid catalyst

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-iodobenzonitrile (1.0 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (1.0 mmol, ~0.5 g).

-

Solvent Addition: Add N,N-dimethylformamide (DMF, 10 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times may vary, typically ranging from 4 to 12 hours.

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Filter the solid catalyst (silica sulfuric acid) and wash it with a small amount of ethyl acetate.

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 5-(2-Iodophenyl)-1H-tetrazole.

Data Presentation

The following table summarizes the expected and reported data for 5-(2-Iodophenyl)-1H-tetrazole and its chloro and bromo analogs. This allows for a comparative understanding of the physicochemical properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 5-(2-Iodophenyl)-1H-tetrazole | C₇H₅IN₄ | 272.05 | Not explicitly reported; expected to be in the range of 170-190°C | Not explicitly reported; expected to be in the range of 80-95% | [3] |

| 5-(2-Chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | 180.59 | 180-181 | 88 | [2] |

| 5-(2-Bromophenyl)-1H-tetrazole | C₇H₅BrN₄ | 225.04 | 178-179 | 91 | [2] |

Spectroscopic Data for Analogous Compounds:

The following table presents the characteristic spectroscopic data for the chloro and bromo analogs, which can be used as a reference for the characterization of 5-(2-Iodophenyl)-1H-tetrazole.[2]

| Compound | ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | IR (cm⁻¹) | MS (ESI) m/z |

| 5-(2-Chlorophenyl)-1H-tetrazole | 7.83 (d, 1H), 7.72 (t, 1H), 7.65 (t, 1H), 7.58 (d, 1H) | 154.5, 133.1, 132.4, 132.2, 130.9, 128.3, 124.6 | 3448, 1602, 1563, 1470, 1435 | 179 [M-H]⁻ |

| 5-(2-Bromophenyl)-1H-tetrazole | 7.88 (d, 1H), 7.72 (d, 1H), 7.60 (t, 1H), 7.55 (t, 1H) | 154.6, 133.5, 132.7, 132.0, 128.1, 126.4, 121.7 | 3445, 1604, 1574, 1476, 1432 | 223/225 [M-H]⁻ |

Visualizations

Reaction Workflow:

Caption: Experimental workflow for the synthesis of 5-(2-Iodophenyl)-1H-tetrazole.

Reaction Signaling Pathway (Mechanism):

Caption: Proposed mechanism for the acid-catalyzed [3+2] cycloaddition.

Applications in Drug Development

5-Substituted-1H-tetrazoles are of significant interest in pharmaceutical sciences due to their role as bioisosteres of carboxylic acids. This substitution can lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability of drug candidates. The 2-iodophenyl moiety offers a site for further functionalization through various cross-coupling reactions, making 5-(2-Iodophenyl)-1H-tetrazole a versatile intermediate for the synthesis of complex drug-like molecules. Its derivatives have been explored for a range of therapeutic areas, including as antihypertensive and anticancer agents.

Safety Precautions

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

-

DMF is a skin and respiratory irritant. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction should be conducted with appropriate safety measures in place for handling flammable solvents and heating reactions.

References

Catalytic Methods for 5-Aryl-1H-Tetrazole Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-aryl-1H-tetrazoles is of significant interest in medicinal chemistry and materials science, as this moiety serves as a bioisosteric replacement for carboxylic acids and is a key component in several pharmaceuticals, including blockbuster drugs like losartan and valsartan.[1][2] Traditional synthetic methods often require harsh conditions, toxic reagents, and long reaction times.[3] This document outlines modern catalytic approaches that offer milder, more efficient, and environmentally benign alternatives for the synthesis of these important heterocyclic compounds.

The primary catalytic route to 5-aryl-1H-tetrazoles is the [3+2] cycloaddition of an aryl nitrile with an azide source.[2][4] Another significant approach involves one-pot multicomponent reactions (MCRs), often starting from aldehydes.[5][6] A variety of catalysts, including transition-metal complexes, nanoparticles, and organocatalysts, have been developed to facilitate these transformations.[2][3]

Catalytic Systems Overview

Catalytic methods for 5-aryl-1H-tetrazole synthesis can be broadly categorized into homogeneous and heterogeneous systems.

-

Homogeneous Catalysis: These systems, where the catalyst is in the same phase as the reactants, offer high activity and selectivity.[7] However, catalyst separation and recycling can be challenging.[2][7] Examples include cobalt(II) complexes and various metal salts.[1][8]

-

Heterogeneous Catalysis: In these systems, the catalyst is in a different phase from the reactants, allowing for easy separation and reuse, which is advantageous for industrial applications.[2][9] This category includes metal nanoparticles supported on various materials like silica, zeolites, and magnetic nanoparticles.[2][3]

The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency, substrate scope, and environmental footprint. Recent research has focused on developing catalysts that are not only highly active but also reusable and compatible with green solvents like water.[3][10]

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the synthesis of 5-aryl-1H-tetrazoles, providing a comparative overview of their efficiency.

Table 1: Heterogeneous Catalysts for the Synthesis of 5-Aryl-1H-Tetrazoles

| Catalyst | Substrate (Aryl Nitrile) | Azide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Fe₃O₄@L-lysine-Pd(0) | Various aryl nitriles | NaN₃ | Water | - | - | High | [3] |

| Fe₃O₄@Nd | Aromatic nitriles | NaN₃ | - | - | - | Excellent | [3] |

| Fe₃O₄ functionalized with zinc(II)-adenine | Various aryl nitriles | NaN₃ | - | - | - | High | [3] |

| CoY Zeolite | Various aryl nitriles | NaN₃ | - | Milder | Shorter | High | [11] |

| Cu-MCM-41 nanoparticles | Benzaldehyde (in-situ to oxime) | NaN₃, NH₂OH·HCl | DMF | 140 | - | - | [6] |

| PVA@Cu(II) Schiff base complex | Benzaldehyde (in-situ to oxime) | NaN₃, NH₂OH·HCl | Water | RT | - | High | [2][6] |

| Fe₃O₄@SiO₂-Pr-2-Py-Cu(0) | Aldehydes | NaN₃, NH₂OH·HCl | DMF | 80 | 2.5 | 95 | [6] |

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Benzaldehyde | NaN₃, NH₂OH·HCl | Water | 40 | - | 97 | [7] |

| MgFe₂O₄ | Benzonitrile derivatives | NaN₃ | DMSO | 80 | 3 | 97 | [12] |

Table 2: Homogeneous Catalysts for the Synthesis of 5-Aryl-1H-Tetrazoles

| Catalyst | Substrate (Aryl Nitrile) | Azide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cobalt(II) complex | Benzonitrile | NaN₃ | Various | 110 | - | High | [1][8] |

| Cu(OAc)₂ | Aldehydes | NaN₃, NH₂OH·HCl | Choline chloride-urea (DES) | 100 | 12 | 68-90 | [6] |

| Zinc salts (e.g., ZnBr₂) | Various nitriles | NaN₃ | Water | Reflux | - | High | [10] |

| L-proline | Various nitriles | NaN₃ | - | - | Shorter | Excellent | [13] |

Experimental Protocols

Herein, we provide detailed experimental protocols for representative catalytic systems.

Protocol 1: Heterogeneous Catalysis using a Magnetic Nanocatalyst